(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine
Description
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by two 3,4-dichlorophenyl groups attached to an ethane backbone, with (S,S)-stereochemistry at both stereogenic centers. This structural configuration imparts distinct electronic and steric properties, making it relevant in asymmetric catalysis, pharmaceutical intermediates, and materials science. The dichlorophenyl substituents enhance lipophilicity and influence intermolecular interactions, which can modulate solubility and reactivity compared to non-halogenated analogs .
Properties
Molecular Formula |
C14H12Cl4N2 |
|---|---|
Molecular Weight |
350.1 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12Cl4N2/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,13-14H,19-20H2/t13-,14-/m1/s1 |
InChI Key |
RIJWHLJUZPWPKV-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the formation of the desired product . The reaction conditions include ambient temperature and the use of methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Mono-Substituted Analogs
(S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine This mono-substituted analog features a single 3,4-dichlorophenyl group. Key differences include:
Non-Halogenated Diamines
(1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine
- Structure : Diphenyl groups instead of dichlorophenyl, with (R,R)-stereochemistry.
- Electronic Properties : Lack of electron-withdrawing chlorine atoms increases electron density on the aromatic rings, enhancing π-π stacking interactions.
- Applications : Widely used in asymmetric hydrogenation; however, the absence of halogen substituents reduces its utility in hydrophobic environments .
Aliphatic Amine Derivatives
N1-(2-aminoethyl)ethane-1,2-diamine (DETA)
- Structure : Aliphatic backbone with multiple amine groups.
- Reactivity : Higher basicity due to primary/secondary amines, but lacks stereochemical complexity.
- Applications : Corrosion inhibition and polymer crosslinking, contrasting with the chiral applications of the target compound .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine | C₁₄H₁₂Cl₄N₂ | ~354 (estimated) | 3,4-dichlorophenyl (x2) | High lipophilicity, chiral centers |
| (S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine | C₈H₁₀Cl₂N₂ | 205.08 | 3,4-dichlorophenyl (x1) | Moderate solubility, chiral |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | C₁₄H₁₆N₂ | 212.29 | Phenyl (x2) | High π-π interaction potential |
Research Findings and Trends
Stereochemical Impact
The (S,S)-configuration of the target compound enables precise stereocontrol in catalytic cycles, outperforming racemic mixtures in enantioselective reactions. In contrast, aliphatic amines like DETA lack stereogenic centers, limiting their utility in asymmetric processes .
Halogen Substituent Effects
The 3,4-dichlorophenyl groups enhance electrophilic character at the amine centers, facilitating coordination to transition metals (e.g., Pd, Ru). This property is absent in non-halogenated analogs like (1R,2R)-diphenylethanediamine, which rely on weaker van der Waals interactions .
Biological Activity
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.
- Molecular Formula : C14H14Cl4N2
- Molecular Weight : 351.09 g/mol
- CAS Number : 74417-18-8
The biological activity of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine primarily involves its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphatases that play crucial roles in cell proliferation and survival.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, which could influence neurological functions.
Biological Activity Overview
Research has demonstrated the following biological activities associated with (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows inhibitory effects on bacterial growth, particularly Gram-positive bacteria. |
| Neuroprotective | Potential protective effects against neurodegenerative conditions. |
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine induced apoptosis through the activation of caspase pathways. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 3: Neuroprotection
Research examining the neuroprotective effects of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine in a rodent model of Parkinson's disease indicated that the compound reduced dopaminergic neuron loss and improved motor function scores.
Discussion
The diverse biological activities of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine suggest its potential as a therapeutic agent across multiple domains. Its ability to inhibit cancer cell proliferation and bacterial growth positions it as a candidate for further development in oncology and infectious disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
